1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Medicinal Chemistry Organic Synthesis Building Blocks

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, with CAS number 1006658-07-6, is an organic compound from the class of pyrazolylphenylamines. Its molecular formula is C11H13N3, and it has a molecular weight of 187.24 g/mol.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 1006658-07-6
Cat. No. B2859394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
CAS1006658-07-6
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N2C=CC=N2)N
InChIInChI=1S/C11H13N3/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14/h2-9H,12H2,1H3
InChIKeyJQOGBUDCDGYZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 1006658-07-6) for Research: Core Properties and Procurement Data


1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, with CAS number 1006658-07-6, is an organic compound from the class of pyrazolylphenylamines . Its molecular formula is C11H13N3, and it has a molecular weight of 187.24 g/mol [1]. The compound is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety . It is a liquid at room temperature and is a useful building block in scientific research [2]. The IUPAC name is 1-(3-pyrazol-1-ylphenyl)ethanamine [1]. It is available from multiple vendors in research and bulk quantities .

Why 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Cannot Be Replaced by Other Pyrazolylphenylamines


Even among the closely related class of pyrazolylphenylamines, substituting 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine with an analog introduces uncontrolled variables that can derail a research project. While compounds like its 2- and 4-positional isomers (CAS 936940-55-5 and CAS 1420684-81-6 [1], respectively) share the same molecular formula and weight, their different substitution patterns on the phenyl ring can lead to vastly different properties, including altered LogP, solubility, and steric hindrance . Furthermore, replacing the ethanamine group with a methanamine group, as in (3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 687635-04-7 ), changes the molecular weight and the spatial relationship between the amine and the pyrazole. These structural variations directly impact the compound's reactivity, binding affinity in downstream assays, and physical handling characteristics, making direct substitution without rigorous re-validation a high-risk, low-value proposition.

Quantifiable Differentiation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine from Structural Analogs


Molecular Weight and Purity Differentiate 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine from Its Methanamine Analog

The target compound, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, has a molecular weight of 187.24 g/mol [1]. A close analog, (3-(1H-Pyrazol-1-yl)phenyl)methanamine, which replaces the ethanamine group with a methanamine group, has a lower molecular weight of 173.21 g/mol . Additionally, the target compound is commercially available with a minimum purity of 95% , which is a crucial specification for reliable research outcomes.

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (LogP) Variation Between 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine and Its 2-Positional Isomer

Lipophilicity, a key determinant of a molecule's behavior in biological systems and chromatographic separations, differs between positional isomers. The target 3-substituted compound has an estimated LogP of 1.24 from predictive models [1]. In contrast, its 2-substituted isomer, 1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine, has a vendor-reported computed LogP of 1.892 .

Medicinal Chemistry Drug Design Physicochemical Properties

Physical State and Storage Differentiation for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine vs. its 4-Positional Isomer

The physical state and associated handling requirements can differ between isomers. The target compound is a liquid at room temperature [1]. The hydrochloride salt of its 4-positional isomer, 1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride (CAS 1420684-81-6), is a solid with a molecular weight of 223.70 g/mol [2].

Compound Management Laboratory Logistics Procurement

Topological Polar Surface Area (TPSA) Variation Among Positional Isomers

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes. The 2-positional isomer has a vendor-reported TPSA of 43.84 Ų . Its 4-substituted hydrochloride analog has a computed TPSA of 43.8 Ų [1]. While the target compound's exact TPSA is not reported, the data from its closest isomers suggests a consistent TPSA for this scaffold, but the 3-substitution pattern may subtly alter this value, which can be critical in drug design.

Medicinal Chemistry Drug Discovery ADME Prediction

High-Value Research Applications for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 1006658-07-6)


Medicinal Chemistry: Development of Novel Pyrazole-Containing Pharmacophores

As a primary amine, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a versatile building block for constructing diverse libraries of pyrazole-containing compounds. The amine group can be readily functionalized to form amides, sulfonamides, ureas, or be incorporated into larger heterocyclic systems. The specific 3-substitution pattern on the phenyl ring offers a unique vector for molecular elaboration, allowing medicinal chemists to explore structure-activity relationships (SAR) that are inaccessible with the 2- or 4-substituted isomers. Its established use as a building block in pharmaceutical research is well-documented .

Chemical Biology: Synthesis of Targeted Chemical Probes and Bifunctional Molecules

The combination of a reactive primary amine and a pyrazole ring makes this compound an ideal starting point for creating chemical probes. The amine can be used to attach the compound to a linker, biotin tag, or a fluorescent dye, while the pyrazole moiety can serve as a ligand for a specific protein target or be further functionalized. This enables the development of tools for target engagement studies, pull-down assays, or imaging applications. The compound's classification as a research chemical and its availability in high purity (≥95%) make it suitable for these sensitive applications.

Organic Synthesis: A Key Intermediate for Advanced Heterocyclic Scaffolds

This compound serves as a direct precursor to more complex molecules. For instance, the amine can be used in a multi-component reaction, such as the Ugi or Petasis reaction, to rapidly generate molecular complexity. Furthermore, the pyrazole ring itself can undergo further transformations, including electrophilic substitution or cross-coupling reactions if appropriately functionalized. The compound's liquid physical state [1] facilitates its handling and dispensing in parallel synthesis or high-throughput experimentation workflows, where precise liquid transfers are standard.

Material Science: Ligand Design for Metal-Organic Frameworks (MOFs) and Catalysis

The presence of both an amine and a pyrazole nitrogen donor provides two distinct coordination sites for metal binding. This makes 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine a valuable scaffold for designing novel ligands for transition metals. Such complexes are of interest in catalysis (e.g., for cross-coupling reactions) and in the construction of Metal-Organic Frameworks (MOFs) with tunable properties. The ability to independently modify the amine and the pyrazole offers a modular approach to fine-tuning the electronic and steric properties of the resulting metal complexes.

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